N-benzyl-1-[(2,4-dimethoxyphenyl)methyl]-N-methylpiperidin-4-amine
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Overview
Description
N-benzyl-1-[(2,4-dimethoxyphenyl)methyl]-N-methylpiperidin-4-amine is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with benzyl, 2,4-dimethoxybenzyl, and N-methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-[(2,4-dimethoxyphenyl)methyl]-N-methylpiperidin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Addition of the 2,4-Dimethoxybenzyl Group: The 2,4-dimethoxybenzyl group can be added through a Friedel-Crafts alkylation reaction using 2,4-dimethoxybenzyl chloride and a Lewis acid catalyst.
N-Methylation: The final step involves the methylation of the nitrogen atom using methyl iodide and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-[(2,4-dimethoxyphenyl)methyl]-N-methylpiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or 2,4-dimethoxybenzyl groups can be replaced with other substituents using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride with a base such as sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-benzyl-1-[(2,4-dimethoxyphenyl)methyl]-N-methylpiperidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-1-[(2,4-dimethoxyphenyl)methyl]-N-methylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-1-(2,4-dimethoxybenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide
- N-benzyl-1-(2,4-dimethoxybenzyl)-N-(2-hydroxyethyl)-4-piperidinecarboxamide
Uniqueness
N-benzyl-1-[(2,4-dimethoxyphenyl)methyl]-N-methylpiperidin-4-amine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H30N2O2 |
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Molecular Weight |
354.5 g/mol |
IUPAC Name |
N-benzyl-1-[(2,4-dimethoxyphenyl)methyl]-N-methylpiperidin-4-amine |
InChI |
InChI=1S/C22H30N2O2/c1-23(16-18-7-5-4-6-8-18)20-11-13-24(14-12-20)17-19-9-10-21(25-2)15-22(19)26-3/h4-10,15,20H,11-14,16-17H2,1-3H3 |
InChI Key |
QRTAUMNSZJVNGY-UHFFFAOYSA-N |
SMILES |
CN(CC1=CC=CC=C1)C2CCN(CC2)CC3=C(C=C(C=C3)OC)OC |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2CCN(CC2)CC3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
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